4-Bromo-5-fluoro-2-methoxyaniline CAS number 330794-03-1
4-Bromo-5-fluoro-2-methoxyaniline CAS number 330794-03-1
An In-depth Technical Guide to 4-Bromo-5-fluoro-2-methoxyaniline (CAS 330794-03-1)
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 4-Bromo-5-fluoro-2-methoxyaniline, with the CAS number 330794-03-1, is a highly functionalized aniline derivative that serves as a critical intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group on the aniline core, provides a versatile platform for a variety of chemical transformations. This guide offers a comprehensive technical overview of 4-Bromo-5-fluoro-2-methoxyaniline, including its chemical and physical properties, a plausible synthetic route, its spectral and reactivity profile, key applications in drug discovery, and recommended protocols for its safe handling and analytical characterization. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the synthetic potential of this valuable compound.
Chemical and Physical Properties
4-Bromo-5-fluoro-2-methoxyaniline is a solid at room temperature, and its key properties are summarized in the table below. The presence of both electron-donating (methoxy, amino) and electron-withdrawing (fluoro, bromo) groups on the aromatic ring results in a unique electronic and reactivity profile.
| Property | Value |
| CAS Number | 330794-03-1 |
| Molecular Formula | C₇H₇BrFNO |
| Molecular Weight | 220.04 g/mol |
| Appearance | Off-white to light brown solid (typical) |
| Canonical SMILES | COC1=CC(=C(C=C1N)F)Br |
| InChI Key | Not readily available |
| Purity (Typical) | ≥96% |
| Solubility | Soluble in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Insoluble in water. |
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a -- g [len=1.5, label="NH2", fontcolor="#202124"]; b -- h [len=1.5, label="OCH3", fontcolor="#202124"]; d -- i [len=1.5, label="F", fontcolor="#202124"]; e -- j [len=1.5, label="Br", fontcolor="#202124"]; h -- k [len=1.5, label=""];
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Caption: Chemical structure of 4-Bromo-5-fluoro-2-methoxyaniline.
Synthesis Pathway
The proposed synthesis involves a three-step sequence:
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Nitration: Introduction of a nitro group ortho to the fluorine and meta to the amino group. The amino group is a strong ortho, para-director, and the fluorine is an ortho, para-director. The bromine is also an ortho, para-director. The sterically less hindered position for nitration would be ortho to the fluorine.
-
Methoxylation: Nucleophilic aromatic substitution of the fluorine atom with a methoxy group. The presence of the electron-withdrawing nitro group in the para position will activate the fluorine for nucleophilic substitution.
-
Reduction: Reduction of the nitro group to an amine to yield the final product.
Caption: Proposed synthetic workflow for 4-Bromo-5-fluoro-2-methoxyaniline.
Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Fluoro-4-bromo-5-nitroaniline
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To a stirred solution of 2-fluoro-4-bromoaniline (1 equivalent) in concentrated sulfuric acid at 0 °C, slowly add a mixture of nitric acid (1.1 equivalents) and sulfuric acid.
-
Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield 2-fluoro-4-bromo-5-nitroaniline.
Step 2: Synthesis of 4-Bromo-2-methoxy-5-nitroaniline
-
Dissolve 2-fluoro-4-bromo-5-nitroaniline (1 equivalent) in anhydrous methanol.
-
Add sodium methoxide (1.2 equivalents) portion-wise to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-bromo-2-methoxy-5-nitroaniline.
Step 3: Synthesis of 4-Bromo-5-fluoro-2-methoxyaniline
-
To a solution of 4-bromo-2-methoxy-5-nitroaniline (1 equivalent) in ethanol or acetic acid, add iron powder (5 equivalents) and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously for several hours, monitoring the reaction progress.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Neutralize the filtrate with an aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 4-Bromo-5-fluoro-2-methoxyaniline.
Spectral Data (Predicted)
| Technique | Predicted Data |
| ¹H NMR | - Aromatic Protons (2H): Two doublets in the range of δ 6.5-7.5 ppm. The proton ortho to the amino group and meta to the bromine will appear at a lower chemical shift than the proton ortho to the bromine and meta to the amino group. Both protons will show coupling to the fluorine atom.- Amino Protons (2H): A broad singlet around δ 3.5-4.5 ppm.- Methoxy Protons (3H): A singlet around δ 3.8-4.0 ppm. |
| ¹³C NMR | - Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 100-160 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbons ortho and meta to the fluorine will show smaller two- and three-bond C-F couplings.- Methoxy Carbon (1C): A signal around δ 55-60 ppm. |
| ¹⁹F NMR | A single resonance in the typical range for an aryl fluoride, likely showing coupling to the ortho and meta protons. The chemical shift will be influenced by the electronic effects of the other substituents on the ring. |
| IR (Infrared) | - N-H stretch: Two bands in the region of 3300-3500 cm⁻¹.- C-H stretch (aromatic): Around 3000-3100 cm⁻¹.- C-H stretch (aliphatic): Around 2850-2950 cm⁻¹.- C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.- C-O stretch (aryl ether): A strong band around 1200-1250 cm⁻¹.- C-F stretch: A strong band in the 1000-1300 cm⁻¹ region.- C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹. |
| MS (Mass Spectrometry) | - Molecular Ion (M⁺): A characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 220 and 222.- Major Fragments: Loss of a methyl group (-15), loss of a methoxy group (-31), and loss of HBr (-81). |
Reactivity Profile
The reactivity of 4-Bromo-5-fluoro-2-methoxyaniline is dictated by the interplay of its functional groups.
Caption: Key reactive sites on 4-Bromo-5-fluoro-2-methoxyaniline.
-
Amino Group: The primary amine is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization. It is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.
-
Bromo Group: The carbon-bromine bond is a key site for functionalization via transition metal-catalyzed cross-coupling reactions.[1] The C-Br bond is weaker than a C-Cl bond, making it more reactive in reactions like Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of new carbon-carbon or carbon-nitrogen bonds.
-
Fluoro Group: The fluorine atom is a weak deactivator for electrophilic aromatic substitution but is an ortho, para-director. It is generally not a good leaving group in nucleophilic aromatic substitution (SNAr) unless activated by a strongly electron-withdrawing group in the ortho or para position. In this molecule, the fluorine is not strongly activated for SNAr.
-
Aromatic Ring: The overall electronic nature of the ring is influenced by a combination of the electron-donating amino and methoxy groups and the electron-withdrawing halogens. This balance of electronic effects can be exploited for selective functionalization.
Applications in Drug Discovery
4-Bromo-5-fluoro-2-methoxyaniline is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. It is cited as a reagent in the preparation of orally active inhibitors of anaplastic lymphoma.[] Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when mutated or rearranged, can be a driver of oncogenesis in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[3][4]
The polysubstituted nature of this aniline derivative allows for its incorporation into complex scaffolds that can be tailored to fit into the ATP-binding pocket of kinases like ALK. The different reactive handles on the molecule can be used to introduce various functionalities to optimize potency, selectivity, and pharmacokinetic properties of the final drug candidate.
Caption: Potential use of 4-Bromo-5-fluoro-2-methoxyaniline in synthesizing a kinase inhibitor scaffold.
Safety and Handling
4-Bromo-5-fluoro-2-methoxyaniline is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or a fume hood.
Hazard Statements: [5]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
If inhaled, remove the person to fresh air and keep comfortable for breathing.
-
Store in a well-ventilated place. Keep the container tightly closed.
Analytical Methods
The purity of 4-Bromo-5-fluoro-2-methoxyaniline can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]
High-Performance Liquid Chromatography (HPLC) - Proposed Method
| Parameter | Condition |
| Instrument | HPLC system with a UV detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). |
| Mobile Phase | A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid). For example, start with 30% acetonitrile and ramp up to 95% over 20 minutes. |
| Flow Rate | 1.0 mL/min. |
| Detection | UV at 254 nm. |
| Injection Volume | 10 µL. |
| Sample Preparation | Prepare a 1 mg/mL stock solution in methanol or acetonitrile and dilute to an appropriate working concentration (e.g., 0.1 mg/mL) with the mobile phase. |
Gas Chromatography-Mass Spectrometry (GC-MS) - Proposed Method
| Parameter | Condition |
| Instrument | GC system coupled with a mass spectrometer (e.g., with an electron ionization source). |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). |
| Oven Program | Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. |
| Injector Temperature | 250 °C. |
| MS Transfer Line | 280 °C. |
| Ion Source Temp. | 230 °C. |
| Mass Range | m/z 40-450. |
| Sample Preparation | Prepare a 1 mg/mL solution in a volatile solvent like dichloromethane or ethyl acetate. |
Conclusion
4-Bromo-5-fluoro-2-methoxyaniline is a strategically designed chemical intermediate with significant potential in the synthesis of complex, biologically active molecules. Its multifaceted reactivity allows for sequential and regioselective modifications, making it a valuable tool for medicinal chemists. While detailed experimental data for this specific compound is not widely published, its properties and reactivity can be reliably predicted based on the extensive knowledge of related halogenated anilines. This guide provides a solid foundation for researchers to understand and effectively utilize 4-Bromo-5-fluoro-2-methoxyaniline in their synthetic endeavors, particularly in the pursuit of novel therapeutics.
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